molecular formula C24H24N8O2 B15139222 4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide

4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B15139222
M. Wt: 456.5 g/mol
InChI Key: RSZBDSJQRIEBFQ-UHFFFAOYSA-N
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Description

4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potent inhibitory activity against fms-like tyrosine kinase 3 (FLT3), making it a promising candidate for the treatment of acute myeloid leukemia (AML) .

Preparation Methods

The synthesis of 4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide involves multiple steps, starting from FN-1501. The synthetic route typically includes the following steps:

    Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the 6-phenoxypyrimidin-4-yl moiety.

    Amination: The pyrimidine core is then subjected to amination to introduce the amino group.

    Coupling with piperazine: The intermediate is then coupled with 4-piperazin-1-ylphenyl to form the desired compound.

    Final modifications: Additional steps may be required to introduce the carboxamide group and finalize the structure .

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a model compound in the study of FLT3 inhibitors and their synthesis.

    Biology: The compound is studied for its effects on cellular processes, particularly in FLT3-mutation driven cells.

    Medicine: It shows potential as a therapeutic agent for AML, especially in cases with dual FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.

    Industry: The compound’s synthesis and optimization are of interest for pharmaceutical manufacturing .

Mechanism of Action

The compound exerts its effects by inhibiting FLT3, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells. By binding to the FLT3 receptor, it prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in FLT3-mutation driven cells .

Comparison with Similar Compounds

Similar compounds include other FLT3 inhibitors such as:

    Midostaurin: Another FLT3 inhibitor used in the treatment of AML.

    Gilteritinib: A potent FLT3 inhibitor with activity against FLT3-ITD and FLT3-TKD mutations.

    Quizartinib: Known for its selective inhibition of FLT3-ITD.

4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide is unique due to its high inhibitory activity against multiple FLT3 mutations and its favorable pharmacokinetic properties, making it a promising candidate for further development .

Properties

Molecular Formula

C24H24N8O2

Molecular Weight

456.5 g/mol

IUPAC Name

4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H24N8O2/c33-24(29-17-6-8-18(9-7-17)32-12-10-25-11-13-32)23-20(15-28-31-23)30-21-14-22(27-16-26-21)34-19-4-2-1-3-5-19/h1-9,14-16,25H,10-13H2,(H,28,31)(H,29,33)(H,26,27,30)

InChI Key

RSZBDSJQRIEBFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=CC(=NC=N4)OC5=CC=CC=C5

Origin of Product

United States

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